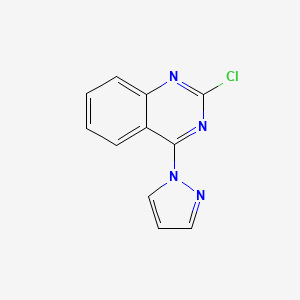

2-Chloro-4-(1h-pyrazol-1-yl)quinazoline

Description

Properties

Molecular Formula |

C11H7ClN4 |

|---|---|

Molecular Weight |

230.65 g/mol |

IUPAC Name |

2-chloro-4-pyrazol-1-ylquinazoline |

InChI |

InChI=1S/C11H7ClN4/c12-11-14-9-5-2-1-4-8(9)10(15-11)16-7-3-6-13-16/h1-7H |

InChI Key |

ZLZLZILYSKRDGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)Cl)N3C=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(1H-pyrazol-1-yl)quinazoline typically involves the reaction of 2-chloroquinazoline with pyrazole under specific conditions. One common method includes the use of phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation in the presence of sodium carbonate . This method ensures the formation of the desired pyrazolyl-quinazoline derivative with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(1H-pyrazol-1-yl)quinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.

Cyclization Reactions: The pyrazolyl group can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents like dimethylformamide (DMF) and catalysts such as palladium or copper.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Cyclization Reactions: Cyclization can be facilitated by the use of strong acids or bases and elevated temperatures.

Major Products Formed

Substitution Products: Various substituted quinazolines with different functional groups.

Oxidation Products: Quinazoline N-oxides.

Reduction Products: Dihydroquinazolines.

Cyclization Products: Fused heterocyclic compounds with enhanced biological activity.

Scientific Research Applications

2-Chloro-4-(1H-pyrazol-1-yl)quinazoline is a heterocyclic compound with a quinazoline core and chloro and pyrazolyl substituents, making it valuable in medicinal chemistry. Its unique structure enhances its chemical reactivity and biological activity, making it a candidate for drug development.

Scientific Research Applications

2-Chloro-4-(1H-pyrazol-1-yl)quinazoline has several applications across various fields:

- Medicinal Chemistry It serves as a building block for synthesizing bioactive compounds.

- Pharmaceutical Research It is investigated for potential therapeutic applications.

- Drug Design and Development The presence of chloro and pyrazolyl groups enhances its chemical reactivity, making it a valuable scaffold for modifications and derivatization.

Regioselective Nucleophilic Aromatic Substitution

2-Chloro-4-(1H-pyrazol-1-yl)quinazoline is a precursor in regioselective reactions, which convert 2,4-dichloro-quinazoline precursors into 2-chloro-4-aminoquinazolines . Utilizing a two-dimensional nuclear magnetic resonance (2D-NMR) NOESY experiment can confirm the 4-position quinazoline ring substitution pattern in the synthesis of 2-chloro-4-aminoquinazoline products from 2,4-dichloroquinazolines when using a primary amine as a nucleophile . This provides support for regioselectivity confirmation when 2-position or 4-position regioisomers are possible .

Quinazoline Derivatives in Medicinal Chemistry

Mechanism of Action

The mechanism of action of 2-Chloro-4-(1H-pyrazol-1-yl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Pyrimidine Derivatives

Example : 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine ()

- Structural Features: Planar molecular geometry (average deviation: 0.034 Å from non-H/F atoms) with alternating bond-angle distortions in the pyrimidine ring (e.g., N3–C5–N4: 116.1°, C6–C5–C8: 129.7°). Steric clashes between CF₃ and pyrazole groups (F···N distances: ~2.7 Å) induce angular strain . Synthesis: Prepared via nucleophilic substitution of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with 1H-pyrazole, yielding separable isomers .

- The CF₃ group in pyrimidine analogs increases steric bulk and electron-withdrawing effects, which may reduce solubility relative to quinazoline derivatives.

Benzonitrile Derivatives

Example : 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile ()

- Applications : Intermediate in synthesizing androgen receptor antagonists (e.g., for prostate cancer therapy).

- Comparison :

Pyridine Derivatives

Example : 2-Chloro-4-[(1H-pyrazol-1-yl)methyl]pyridine ()

- Properties : Liquid at room temperature; molecular weight = 193.64 g/mol.

Benzaldehyde Derivatives

Example : 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde ()

- Properties : Solid (95% purity); molecular weight = 206.63 g/mol.

- Comparison :

Research Findings and Implications

- Synthetic Flexibility : Pyrimidine and pyridine derivatives are synthesized via nucleophilic substitution, while quinazoline analogs may require more complex cyclization strategies.

- Electronic Effects : Electron-withdrawing groups (Cl, CF₃, CN) enhance electrophilicity at specific positions, directing further functionalization.

- Biological Relevance : Pyrazole-containing compounds exhibit diverse bioactivity, with structural rigidity (quinazoline) versus flexibility (pyridine derivatives) offering trade-offs in drug design .

Biological Activity

2-Chloro-4-(1H-pyrazol-1-yl)quinazoline is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a quinazoline core with a chloro group and a pyrazolyl moiety, which enhances its chemical reactivity and biological activity. The unique combination of these functional groups allows for various interactions with biological targets, making it a valuable scaffold for drug development.

1. Antimicrobial Properties

Research indicates that 2-Chloro-4-(1H-pyrazol-1-yl)quinazoline exhibits promising antimicrobial activities against various pathogens. The compound has been shown to inhibit the growth of both bacterial and fungal strains, suggesting its potential as an antimicrobial agent.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Candida albicans | Effective against | |

| Aspergillus niger | Antifungal activity |

2. Anticancer Activity

The compound has demonstrated significant cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit cell proliferation through mechanisms such as the inhibition of cyclin-dependent kinases (CDK4/6) and epidermal growth factor receptor (EGFR) pathways.

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | <50 | CDK4/6 inhibition | |

| PC-3 | 12.5 | EGFR inhibition | |

| HepG-2 | 15.0 | Induction of apoptosis |

In a comparative study, derivatives of quinazoline fused with pyrazole showed enhanced cytotoxicity compared to other classes of compounds, highlighting the importance of structural modifications in enhancing biological activity.

3. Anti-inflammatory Activity

2-Chloro-4-(1H-pyrazol-1-yl)quinazoline has also been evaluated for its anti-inflammatory properties. It has been found to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

The anti-inflammatory effects are primarily attributed to the inhibition of NF-κB/AP-1 signaling pathways, demonstrating its potential in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

In a study by Mohareb et al., the anticancer efficacy of synthesized pyrazolo[5,1-b]quinazolines was evaluated against various cancer cell lines, including MCF-7 and PC-3. The results indicated that compounds with chlorine substitutions exhibited superior cytotoxicity due to enhanced intermolecular interactions, suggesting that structural modifications can significantly impact biological activity.

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of quinazoline derivatives revealed that the presence of halogen atoms, particularly chlorine, increased the inhibitory effect against Staphylococcus aureus and Candida albicans. This study emphasizes the role of substituents in modulating biological activity.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Chloro-4-(1H-pyrazol-1-yl)quinazoline, and how can reaction yields be improved?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, nucleophilic substitution of a chlorine atom in 4-chloroquinazoline with pyrazole derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) is a common approach . To improve yields, optimize reaction parameters such as temperature (80–120°C), stoichiometric ratios (1:1.2 for pyrazole:quinazoline), and catalysts (e.g., K₂CO₃ or Cs₂CO₃). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. How can the molecular structure of 2-Chloro-4-(1H-pyrazol-1-yl)quinazoline be confirmed experimentally?

Use a combination of spectroscopic and crystallographic techniques:

- NMR spectroscopy : Analyze and NMR to verify substituent positions and aromatic proton environments .

- X-ray crystallography : Resolve the crystal structure to confirm bond lengths, angles, and spatial arrangement (e.g., C–Cl bond length ~1.73 Å and pyrazole-quinazoline dihedral angles) .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₁₁H₈ClN₅: 253.05) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Screen for kinase inhibition (e.g., EGFR or VEGFR) using fluorescence-based assays or cytotoxicity against cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells). Include positive controls (e.g., gefitinib for EGFR) and validate results with dose-response curves (IC₅₀ values) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural analysis?

Contradictions may arise from dynamic processes (e.g., tautomerism) or impurities. Use variable-temperature NMR to identify exchange broadening or employ 2D techniques (HSQC, HMBC) to assign overlapping signals. Cross-validate with computational methods (DFT calculations for chemical shifts) .

Q. What strategies mitigate low yields in pyrazole-quinazoline coupling reactions?

Low yields often stem from steric hindrance or electron-deficient quinazoline cores. Strategies include:

- Microwave-assisted synthesis : Reduce reaction time (30–60 minutes) and enhance efficiency .

- Protecting groups : Temporarily block reactive sites on pyrazole (e.g., Boc protection) to direct regioselectivity .

- High-throughput screening : Test solvent combinations (e.g., DMF with 10% H₂O) to improve solubility .

Q. How can the compound’s pharmacokinetic properties (e.g., metabolic stability) be assessed?

Conduct in vitro microsomal stability assays (human liver microsomes) with LC-MS/MS quantification. Compare half-life () and intrinsic clearance (Cl₍ᵢₙₜᵣᵢₙₛᵢc₎) against reference compounds. For in vivo studies, use rodent models to measure bioavailability and tissue distribution .

Q. What experimental approaches determine the stability of 2-Chloro-4-(1H-pyrazol-1-yl)quinazoline under physiological conditions?

Perform accelerated stability studies:

- pH stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, monitor degradation via HPLC .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Q. How should researchers address discrepancies in biological activity between structural analogs?

Analyze structure-activity relationships (SAR) by synthesizing analogs with substituent variations (e.g., electron-withdrawing groups on pyrazole). Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins. Validate with mutagenesis studies or surface plasmon resonance (SPR) for kinetic binding analysis .

Methodological Tables

Table 1: Key Spectral Data for 2-Chloro-4-(1H-pyrazol-1-yl)quinazoline

Table 2: Biological Screening Parameters

| Assay Type | Cell Line/Enzyme | IC₅₀ (µM) | Positive Control | Reference |

|---|---|---|---|---|

| EGFR Inhibition | Recombinant EGFR | 0.45 | Gefitinib (IC₅₀ = 0.03) | |

| Cytotoxicity | MCF-7 (breast cancer) | 12.3 | Doxorubicin (IC₅₀ = 0.8) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.